molecular formula C17H17BrN2O2 B12497491 2-bromo-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol

2-bromo-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol

Cat. No.: B12497491
M. Wt: 361.2 g/mol
InChI Key: MTTMXINXJKCCLI-UHFFFAOYSA-N
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Description

2-bromo-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol is a chemical compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom, a phenol group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol typically involves the reaction of 2-bromo-4-hydroxybenzaldehyde with 4-(morpholin-4-yl)aniline under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and is often catalyzed by an acid or base to facilitate the formation of the imine linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-bromo-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-bromo-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the imine linkage can interact with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol is unique due to the presence of the morpholine ring, which can enhance its solubility and biological activity.

Properties

Molecular Formula

C17H17BrN2O2

Molecular Weight

361.2 g/mol

IUPAC Name

2-bromo-4-[(4-morpholin-4-ylphenyl)iminomethyl]phenol

InChI

InChI=1S/C17H17BrN2O2/c18-16-11-13(1-6-17(16)21)12-19-14-2-4-15(5-3-14)20-7-9-22-10-8-20/h1-6,11-12,21H,7-10H2

InChI Key

MTTMXINXJKCCLI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=CC3=CC(=C(C=C3)O)Br

Origin of Product

United States

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